molecular formula C9H7As B14748910 Isoarsinoline CAS No. 253-28-1

Isoarsinoline

Cat. No.: B14748910
CAS No.: 253-28-1
M. Wt: 190.07 g/mol
InChI Key: ASKLQCSOQWQVST-UHFFFAOYSA-N
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Description

Isoarsinoline is an organic compound that belongs to the class of heterocycles. It is formally derived from isoquinoline by replacing the nitrogen atom with an arsenic atom . This substitution imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoarsinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with arsenic trichloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Isoarsinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic oxides, while reduction can produce arsenic hydrides .

Scientific Research Applications

Isoarsinoline has a wide range of applications in scientific research:

    Chemistry: this compound is used as a precursor in the synthesis of various arsenic-containing compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

Mechanism of Action

The mechanism of action of isoarsinoline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in this compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: Isoarsinoline is structurally similar to isoquinoline, with the key difference being the substitution of nitrogen with arsenic.

    Arsinoline: Another related compound where the nitrogen atom in quinoline is replaced by arsenic.

    Tetrahydrothis compound: A reduced form of this compound with additional hydrogen atoms

Uniqueness

This compound’s uniqueness lies in its arsenic atom, which imparts distinct chemical and biological properties compared to its nitrogen-containing analogs.

Properties

CAS No.

253-28-1

Molecular Formula

C9H7As

Molecular Weight

190.07 g/mol

IUPAC Name

isoarsinoline

InChI

InChI=1S/C9H7As/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H

InChI Key

ASKLQCSOQWQVST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=[As]C=CC2=C1

Origin of Product

United States

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